5-Bromo-2-ethoxypyridine-4-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

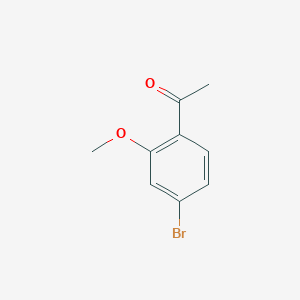

5-Bromo-2-ethoxypyridine-4-boronic acid is a useful research compound. Its molecular formula is C7H9BBrNO3 and its molecular weight is 245.87 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Reaction Behavior

The bromo-derivatives of ethoxypyridines, including 5-bromo-2-ethoxypyridine, exhibit unique behaviors when reacted with certain chemicals. For instance, 5-bromo-3-ethoxypyridine does not undergo bromine substitution but instead sees its ethoxy group replaced by a hydroxyl group upon heating with aqueous hydrochloric acid (Hertog & Bruyn, 2010).

Synthesis of Fluoropyridines and Pyridones

5-Bromo-2-ethoxypyridine-4-boronic acid plays a critical role in the synthesis of 2-fluoropyridines and 2-pyridones. The process involves ortho-lithiation followed by a Suzuki reaction, leading to the production of various disubstituted fluoropyridines, which are then converted to pyridones (Sutherland & Gallagher, 2003).

Biomedical Applications

A chiral BODIPY-based fluorescent compound synthesized using 5-bromo-4,4-difluoro-3(S)-1-phenylethyl)amino BODIPY demonstrates potential in biomedical applications, including antibacterial and antioxidant activities (Alnoman et al., 2019).

Amination Reactions

The amination of bromo-derivatives like this compound can lead to the formation of various amino-ethoxypyridines. This process is crucial in the production of compounds with potential applications in different chemical synthesis pathways (Pieterse & Hertog, 2010).

Preparation of Acetylamino-Ethoxypyridine

The preparation of acetylamino-ethoxypyridine from this compound involves a series of reactions including bromination, ethoxylation, and acetylation, showcasing its versatility in organic synthesis (Hertog et al., 1948).

Boron-Dipyrromethene (BODIPY) Synthesis

This compound is used in the synthesis of novel boron compounds and BODIPY derivatives, which are important in the development of new materials and fluorescent probes (Ruman et al., 2009).

BrdU Suzuki-Miyaura Labelling

A chemical method for labeling cellular BrdU with fluorescent boronic acid probes utilizes a Suzuki-Miyaura reaction, demonstrating the compound's utility in biological and biochemical research (Yan et al., 2018).

Brassinosteroids Analysis

In analytical chemistry, 2-bromopyridine-5-boronic acid is used as a labeling reagent for brassinosteroids, enhancing detection sensitivity in plant samples, indicating its significance in agricultural and plant research (Huo et al., 2012).

Safety and Hazards

5-Bromo-2-ethoxypyridine-4-boronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

(5-bromo-2-ethoxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BBrNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPXRCAGOQMYBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Br)OCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BBrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462703 |

Source

|

| Record name | 5-Bromo-2-ethoxypyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612845-46-2 |

Source

|

| Record name | 5-Bromo-2-ethoxypyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.